

Technical Guide: Oxytetracycline-d6 Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of a Certificate of Analysis (CoA) for **Oxytetracycline-d6**, with a focus on purity assessment. The information herein is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the quality of this stable isotope-labeled internal standard.

Certificate of Analysis: Data Summary

A Certificate of Analysis for a high-purity reference standard like **Oxytetracycline-d6** provides critical data on its identity, purity, and other relevant characteristics. Below is a summary of typical quantitative data presented in a CoA, structured for clarity and comparison.



Test Parameter	Specification	Result	Method Reference
Appearance	Yellow Crystalline Powder	Conforms	Visual
Identity (¹H-NMR)	Conforms to structure	Conforms	In-house SOP
Identity (Mass Spectrometry)	Conforms to structure	Conforms	In-house SOP
Purity (HPLC)	≥ 98.0%	99.2%	USP <621>
Isotopic Purity (Mass Spec)	≥ 99% Deuterium Incorporation	99.5%	In-house SOP
Specific Optical Rotation	-188° to -200° (c=1, 0.1 N HCl)	-195°	USP <781>
Loss on Drying	≤ 2.0%	0.8%	USP <731>
Residual Solvents	Meets USP <467> requirements	Conforms	USP <467>

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of **Oxytetracycline-d6** purity and identity.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Oxytetracycline-d6** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
- Gradient Program:



o 0-5 min: 95% A, 5% B

5-25 min: Linear gradient to 40% A, 60% B

25-30 min: Hold at 40% A, 60% B

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

• Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 355 nm

Injection Volume: 10 μL

- Sample Preparation: A stock solution of **Oxytetracycline-d6** is prepared in methanol at a concentration of 1 mg/mL. This is then diluted with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
- Data Analysis: The area of the **Oxytetracycline-d6** peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the molecular weight and assessing the isotopic enrichment of **Oxytetracycline-d6**.

- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions: Similar to the HPLC method described above, but often with a faster gradient to ensure rapid elution.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)



- Monitored Transitions (MRM):
 - Oxytetracycline-d6: Specific precursor to product ion transition (e.g., m/z 467.2 → 432.2)
 - Oxytetracycline (unlabeled): m/z 461.2 → 426.2

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 400 °C

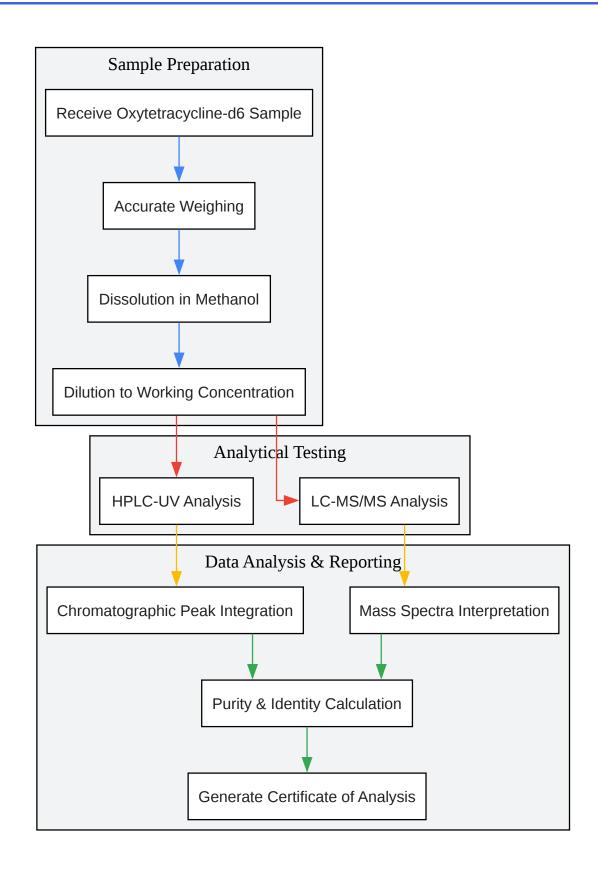
- Sample Preparation: The sample is prepared as described for the HPLC analysis.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the correct molecular ion for Oxytetracycline-d6. The relative intensities of the signals for the deuterated and non-deuterated forms are used to calculate the isotopic purity.

Visualizations

3.1 Experimental Workflow for Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of an **Oxytetracycline-d6** reference standard.





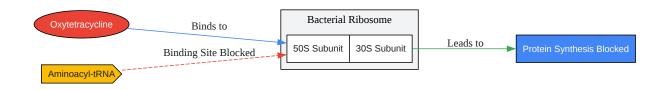
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Workflow for Purity Analysis of Oxytetracycline-d6.



3.2 Mechanism of Action of Oxytetracycline

This diagram illustrates the molecular mechanism by which Oxytetracycline inhibits bacterial protein synthesis.



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Mechanism of Action of Oxytetracycline.

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